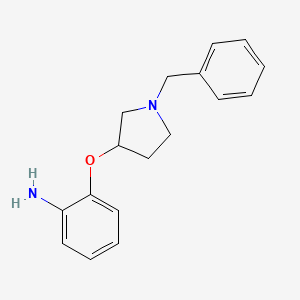
2-((1-Benzylpyrrolidin-3-yl)oxy)aniline
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-((1-Benzylpyrrolidin-3-yl)oxy)aniline is a chemical compound with the molecular formula C17H20N2O and a molecular weight of 268.35 g/mol . This compound is characterized by the presence of a benzyl group attached to a pyrrolidine ring, which is further connected to an aniline moiety through an ether linkage.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-((1-Benzylpyrrolidin-3-yl)oxy)aniline typically involves the reaction of 1-benzylpyrrolidine with 2-chloroaniline under basic conditions. The reaction is carried out in the presence of a suitable base, such as potassium carbonate, in an organic solvent like dimethylformamide (DMF). The reaction mixture is heated to facilitate the formation of the desired product through nucleophilic substitution.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and optimized reaction conditions to ensure high yield and purity of the product. The reaction parameters, such as temperature, pressure, and reaction time, are carefully controlled to achieve efficient production.
Análisis De Reacciones Químicas
Types of Reactions
2-((1-Benzylpyrrolidin-3-yl)oxy)aniline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride to obtain reduced derivatives.
Substitution: The compound can undergo substitution reactions, particularly nucleophilic substitution, where the aniline moiety can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Potassium carbonate in dimethylformamide (DMF).
Major Products Formed
Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.
Reduction: Reduced derivatives with hydrogenated functional groups.
Substitution: Substituted aniline derivatives with various functional groups replacing the original aniline moiety.
Aplicaciones Científicas De Investigación
2-((1-Benzylpyrrolidin-3-yl)oxy)aniline has several scientific research applications, including:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic applications in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 2-((1-Benzylpyrrolidin-3-yl)oxy)aniline involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.
Comparación Con Compuestos Similares
Similar Compounds
- 2-((1-Benzylpyrrolidin-3-yl)oxy)phenol
- 2-((1-Benzylpyrrolidin-3-yl)oxy)benzoic acid
- 2-((1-Benzylpyrrolidin-3-yl)oxy)benzaldehyde
Uniqueness
2-((1-Benzylpyrrolidin-3-yl)oxy)aniline is unique due to its specific structural features, such as the presence of both a benzyl group and a pyrrolidine ring connected to an aniline moiety through an ether linkage. This unique structure imparts distinct chemical and biological properties, making it valuable for various research and industrial applications.
Propiedades
Fórmula molecular |
C17H20N2O |
|---|---|
Peso molecular |
268.35 g/mol |
Nombre IUPAC |
2-(1-benzylpyrrolidin-3-yl)oxyaniline |
InChI |
InChI=1S/C17H20N2O/c18-16-8-4-5-9-17(16)20-15-10-11-19(13-15)12-14-6-2-1-3-7-14/h1-9,15H,10-13,18H2 |
Clave InChI |
DTQMPJJTCFXTJG-UHFFFAOYSA-N |
SMILES canónico |
C1CN(CC1OC2=CC=CC=C2N)CC3=CC=CC=C3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



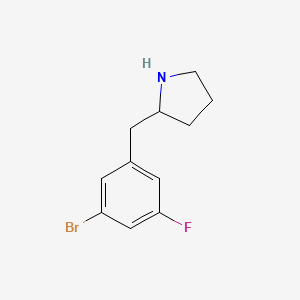
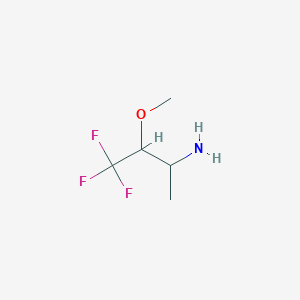
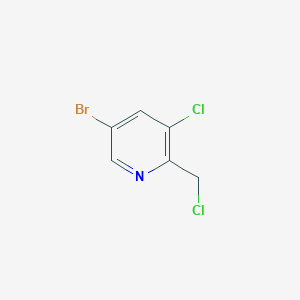
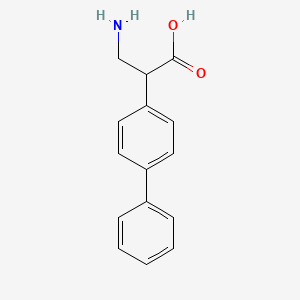
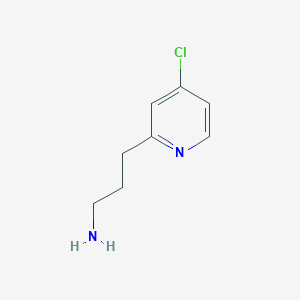
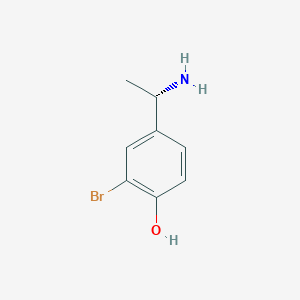
![2-{2-[(Tert-butoxy)carbonyl]-6,9-dioxa-2-azaspiro[4.5]decan-7-yl}aceticacid](/img/structure/B13549861.png)
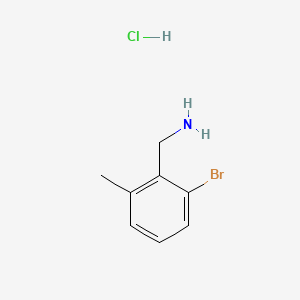
![Methyl 4-[3-(trifluoromethyl)phenyl]pyrrolidine-3-carboxylate](/img/structure/B13549871.png)
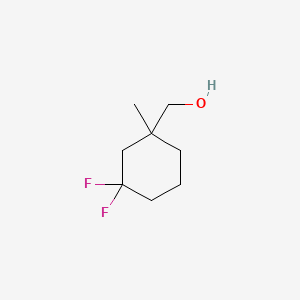
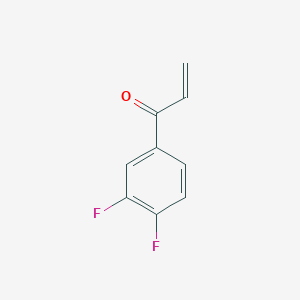

![Carbamic acid, [(1S)-1-ethyl-3-hydroxypropyl]-, 1,1-dimethylethyl ester (9CI)](/img/structure/B13549881.png)
